ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of morpholines, which are part of the structure of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, has been a subject of research. Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are common starting materials for the preparation of morpholines . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The molecular structure of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring attached to a morpholine ring via a sulfonyl group . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a compound with a molecular weight of 289.31 g/mol. It should be stored at a temperature of 28°C.Scientific Research Applications
Synthesis of Biologically Active Quinoxalines
Quinoxalines are biologically significant compounds with a wide range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . Ethyl 3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate can serve as a precursor in the synthesis of quinoxaline derivatives. These derivatives are crucial in drugs used to treat diseases like cancer, AIDS, and schizophrenia, and they hold promise for future medicinal chemistry advancements, especially in the context of infectious diseases .
Green Chemistry
Ethyl 3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate aligns with the principles of green chemistry. It can be used to develop environmentally benign synthetic routes, reducing the use of hazardous substances and promoting sustainable chemical practices .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-morpholin-4-ylsulfonyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c1-2-18-10(14)8-7-11-12-9(8)19(15,16)13-3-5-17-6-4-13/h7H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZHPUPKXOMYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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